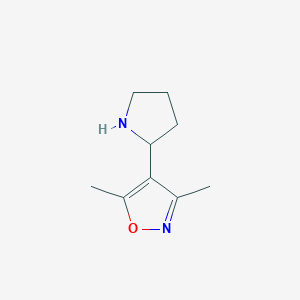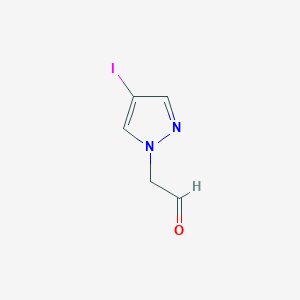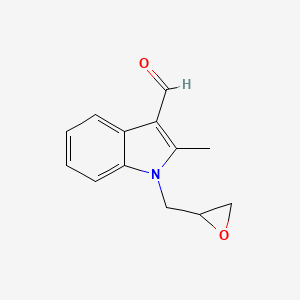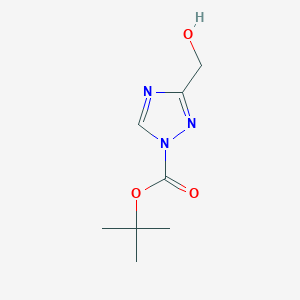
3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole, also known as DPI, is a chemical compound with the molecular formula C9H14N2O1. It has gained significant attention in the scientific community due to its potential applications in various fields1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole. However, it’s available for purchase for research purposes23.Molecular Structure Analysis
The molecular weight of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole is 166.22 g/mol1. The exact structure is not provided in the search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Polysubstituted Pyrrolidines Linked to 1,2,3-Triazoles
Novel pyrrolidines linked to 1,2,3-triazole derivatives, including dimethyl variants, were synthesized. These compounds demonstrated significant anti-proliferative activities against human prostate cancer cells (Ince et al., 2020).
Capture of an Elusive Nitrile Ylide in Isoxazole-Oxazole Photoisomerization
The photochemistry of 3,5-dimethylisoxazole was studied, leading to the capture and characterization of an elusive nitrile ylide intermediate (Nunes, Reva, & Fausto, 2013).
Pharmaceutical Applications
Nonpeptidic αvβ6 Integrin Inhibitor for Idiopathic Pulmonary Fibrosis
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including a compound with a 3,5-dimethyl-1H-pyrazol-1-yl group, was synthesized for potential therapeutic application in idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Progesterone Receptor Modulators
Research into the 3,3-dialkyl-5-aryloxindole series of progesterone receptor modulators indicated that compounds with small groups like dimethyl afford potent PR antagonists, with potential applications in female healthcare (Fensome et al., 2008).
Antioxidant and Antimicrobial Properties
New Heterocyclic Compounds as Antioxidants
Novel compounds containing pyrazole, thiazole, and pyridine moieties, based on 3,5-dimethyl-1H-pyrazole, demonstrated significant antioxidant potential (Kaddouri et al., 2020).
Anticonvulsant and Antinociceptive Activity
New hybrid molecules, including derivatives of 3-methyl- or 3,3-dimethyl-pyrrolidine-2,5-diones, showed promising anticonvulsant and antinociceptive activities (Kamiński et al., 2016).
Chemical Reactions and Properties
Isoxazole as β-Diketone Synthons
3,5-Dimethylisoxazole was used in regiospecific metalation and alkylation reactions, showcasing its utility in synthesizing disubstituted isoxazoles and corresponding β-diketones (Brunelle, 1981).
Alkylation of 3,5-Dimethylisoxazole
This study explored the alkylation of 3,5-dimethylisoxazole, yielding isoxazoles with secondary and tertiary alkyl groups, and examined their hydrogenolysis and hydrolysis (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).
Safety And Hazards
According to the Safety Data Sheet, there are no specific hazards arising from this chemical4. However, it’s advised to wear self-contained breathing apparatus for firefighting if necessary4.
Zukünftige Richtungen
The future directions of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole are not specified in the search results. However, given its potential applications in various fields1, it’s likely that further research will be conducted to explore these possibilities.
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to relevant scientific literature and resources.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-pyrrolidin-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZSVKOWPTPRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649344 |
Source


|
| Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole | |
CAS RN |
1018128-26-1 |
Source


|
| Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)



![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

acetic acid](/img/structure/B1327063.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)